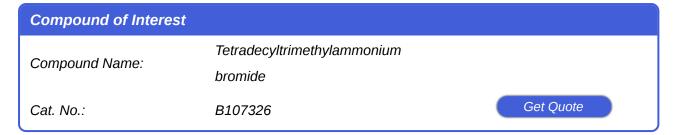


using TTAB for high molecular weight DNA isolation from plants

Author: BenchChem Technical Support Team. Date: December 2025



An Application Note on High Molecular Weight DNA Isolation from Plants using Cetyltrimethylammonium Bromide (CTAB)

Introduction

The isolation of high-quality, high molecular weight (HMW) deoxyribonucleic acid (DNA) is a critical prerequisite for a multitude of applications in plant molecular biology, genomics, and drug development. Such applications, including long-read sequencing, optical mapping, and the construction of large-insert genomic libraries, demand intact DNA of substantial length. Plant tissues, however, present unique challenges to DNA isolation due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) method has been a cornerstone for plant DNA extraction since its development in the 1980s, proving to be a robust and versatile technique for overcoming these challenges.[1][2] This application note provides a detailed overview of the CTAB-based methodology for isolating HMW DNA from various plant species.

Principle of the CTAB Method

The CTAB method is a chemical-based DNA extraction technique that relies on the properties of the cationic detergent, CTAB.[3][4] The key principles of this method are:



- Cell Lysis: The process begins with the mechanical disruption of the tough plant cell wall, typically by grinding frozen tissue in liquid nitrogen.[1][2] Following this, the CTAB extraction buffer is added. CTAB, being a detergent, solubilizes the cell and nuclear membranes, releasing the cellular contents, including DNA.[4][5]
- Removal of Polysaccharides: Polysaccharides are a major contaminant in plant DNA extractions. In a high-salt buffer, CTAB forms complexes with proteins and most acidic polysaccharides, which can then be removed during the chloroform extraction. At high salt concentrations (e.g., 1.4 M NaCl), CTAB keeps DNA in solution while precipitating polysaccharides.[3]
- Inactivation of Polyphenols: Oxidized polyphenols can irreversibly bind to DNA, degrading its
 quality. The CTAB extraction buffer often includes antioxidants like β-mercaptoethanol or
 polyvinylpyrrolidone (PVP) to prevent the oxidation of these compounds.[6]
- Protein Removal: Proteins are denatured and removed by emulsifying the aqueous cell
 lysate with an organic solvent, typically a mixture of phenol, chloroform, and isoamyl alcohol.
 [1][3] Centrifugation separates the mixture into a lower organic phase (containing lipids and
 proteins), an upper aqueous phase (containing DNA), and an interphase with precipitated
 proteins.
- DNA Precipitation: The HMW DNA is recovered from the aqueous phase by precipitation with isopropanol or ethanol.[1] The salt in the buffer neutralizes the negative charge on the DNA backbone, allowing it to precipitate out of solution.
- Washing and Resuspension: The DNA pellet is washed with 70% ethanol to remove residual salts and other impurities.[1] After drying, the purified DNA is resuspended in a suitable buffer like TE (Tris-EDTA).

Applications

High molecular weight DNA isolated using the CTAB method is suitable for a wide range of downstream applications, including:

- Long-read sequencing (e.g., PacBio and Oxford Nanopore).[7][8]
- Genome mapping and assembly.



- · Southern blotting and RFLP analysis.
- Construction of Bacterial Artificial Chromosome (BAC) and Yeast Artificial Chromosome (YAC) libraries.
- Genotyping and marker-assisted selection in plant breeding programs.

Data Presentation

The yield and purity of DNA extracted using the CTAB method can vary depending on the plant species, tissue type, and the specific protocol modifications used. The following tables summarize representative quantitative data from various studies.

Table 1: DNA Yield from Various Plant Species using CTAB Method

Plant Species	Tissue Type	DNA Yield (μg/g of tissue)	Reference
Sorghum	Young Leaves	250	[9]
Pearl millet	Young Leaves	350	[9]
Groundnut	Young Leaves	600	[9]
Chickpea	Young Leaves	450	[9]
Pigeonpea	Young Leaves	250	[9]
Saccharum officinarum	Leaves	119,300 ng/μl (from 1g)	[10][11]
Cymbopogon citratus	Leaves	110,950 ng/μl (from 1g)	[10][11]

Table 2: DNA Purity from Various Plant Species using CTAB Method



Plant Species	A260/A280 Ratio	A260/A230 Ratio	Reference
Sorghum	1.65 - 1.80	-	[9]
Pearl millet	1.65 - 1.80	-	[9]
Groundnut	1.70 - 1.80	-	[9]
Chickpea	1.70 - 1.80	-	[9]
Pigeonpea	1.65 - 1.90	-	[9]
Ferns (various species)	> 1.8	> 1.8	[12]
Spathoglottis aurea	1.78 - 1.98	-	[10]

Experimental Protocols

Protocol 1: Standard CTAB Method for High Molecular Weight DNA Isolation

This protocol is a standard method suitable for a wide range of plant species.

Materials:

- CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
- β-mercaptoethanol
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)



- RNase A (10 mg/ml)
- Liquid Nitrogen
- · Mortar and Pestle

Procedure:

- Tissue Preparation:
 - Harvest 100-500 mg of fresh, young plant tissue.
 - Immediately freeze the tissue in liquid nitrogen.[1][7]
 - Grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle.[1][7]
- Lysis:
 - Transfer the powdered tissue to a 2 ml microcentrifuge tube.
 - Add 1 ml of pre-warmed (65°C) CTAB Extraction Buffer with 0.2% (v/v) β-mercaptoethanol (added just before use).
 - Vortex briefly to mix and incubate at 65°C for 30-60 minutes with occasional gentle inversion.[3][6]
- First Organic Extraction:
 - Cool the sample to room temperature.
 - Add an equal volume (1 ml) of phenol:chloroform:isoamyl alcohol (25:24:1).
 - Mix gently by inversion for 5-10 minutes to form an emulsion.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.[1][3]
- Second Organic Extraction:



- Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
- Mix gently by inversion for 5 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
 - Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.[1][3]
 - Mix gently by inversion until a white, stringy DNA precipitate is visible.
 - Incubate at -20°C for at least 30 minutes to enhance precipitation.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
- Washing:
 - Carefully decant the supernatant without disturbing the DNA pellet.
 - Wash the pellet with 1 ml of ice-cold 70% ethanol.[1]
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Decant the ethanol and repeat the wash step.
- Drying and Resuspension:
 - After the final wash, carefully remove all residual ethanol with a pipette.
 - Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet as it will be difficult to dissolve.[7]
 - Resuspend the DNA pellet in 50-100 μl of TE buffer.
 - Incubate at 37°C for 30 minutes with 1 μl of RNase A (10 mg/ml) to remove RNA contamination.[3][6]



• Store the DNA at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Modified CTAB with Nuclei Isolation for Enhanced Purity

This modified protocol incorporates a nuclei isolation step to reduce organellar DNA contamination and is particularly useful for obtaining HMW nuclear DNA.[13]

Materials:

- All materials from Protocol 1
- Nuclei Isolation Buffer (specific composition can be found in cited literature)[13]
- Triton X-100

Procedure:

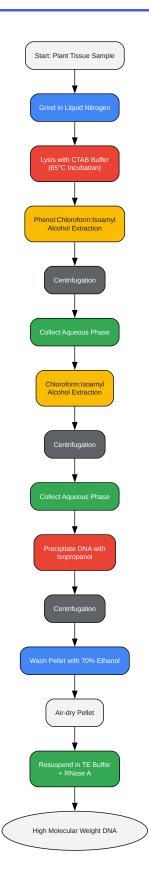
- Tissue Grinding and Nuclei Isolation:
 - Grind 2g of fresh leaf tissue in liquid nitrogen to a fine powder.[13]
 - Resuspend the powder in 20 ml of cold Nuclei Isolation Buffer.
 - Add Triton X-100 and mix by inversion.
 - Filter the homogenate through layers of cheesecloth or miracloth.
 - Centrifuge the filtrate at a low speed (e.g., 2,000 x g) for 15 minutes at 4°C to pellet the nuclei.
- Lysis of Nuclei:
 - Discard the supernatant and resuspend the nuclei pellet in pre-warmed CTAB Extraction Buffer.
 - Proceed with the lysis step as described in Protocol 1 (Step 2).



- DNA Extraction, Precipitation, and Resuspension:
 - Continue with the organic extractions, DNA precipitation, washing, and resuspension steps as detailed in Protocol 1 (Steps 3-7).

Visualizations Experimental Workflow for CTAB DNA Isolation





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Caption: Workflow for HMW DNA isolation using the CTAB method.



Troubleshooting

Issue	Possible Cause	Recommendation
Low DNA Yield	Insufficient grinding of tissue.	Ensure tissue is ground to a very fine powder without thawing.
Old or low-quality starting material.	Use young, fresh leaf tissue whenever possible.	
Brown/Discolored DNA Pellet	Polyphenol contamination.	Increase the concentration of β-mercaptoethanol or add PVP to the extraction buffer.[6]
Gelatinous, Insoluble Pellet	Polysaccharide contamination.	Perform an additional high-salt precipitation step or a modified CTAB protocol.
DNA is Sheared (Low Molecular Weight)	Excessive mechanical force (e.g., vortexing).	Mix gently by inversion instead of vortexing, especially after adding organic solvents.
RNA Contamination	Incomplete RNase A digestion.	Increase incubation time or concentration of RNase A.
DNA Fails to Amplify in PCR	Presence of inhibitors (polysaccharides, polyphenols).	Re-precipitate and wash the DNA pellet, or use a commercial clean-up kit.

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- To cite this document: BenchChem. [using TTAB for high molecular weight DNA isolation from plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107326#using-ttab-for-high-molecular-weight-dnaisolation-from-plants]

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